molecular formula C13H8N4S B2895684 7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-44-8

7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2895684
CAS No.: 338394-44-8
M. Wt: 252.3
InChI Key: IDUFMWUHCOVRAW-ONEGZZNKSA-N
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Description

7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the C-3 position with a cyano group and at the C-7 position with a 2-thienylvinyl moiety. The pyrazolo[1,5-a]pyrimidine scaffold is structurally analogous to purine, enabling interactions with biological targets such as kinases and receptors . The 2-thienylvinyl group introduces sulfur-containing aromaticity, which may enhance lipophilicity and π-π stacking interactions compared to phenyl or furan-based analogs .

Properties

IUPAC Name

7-[(E)-2-thiophen-2-ylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-8-10-9-16-17-11(5-6-15-13(10)17)3-4-12-2-1-7-18-12/h1-7,9H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUFMWUHCOVRAW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is highly modifiable, with substituents at C-5 and C-7 critically influencing pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

Compound Name C-5 Substituent C-7 Substituent Key Properties/Biological Activity Reference
Target Compound :
7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Not specified 2-(2-Thienyl)vinyl Inferred: Enhanced lipophilicity and electronic interactions due to thiophene moiety.
[18F]5
(7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
(2-[18F]fluoroethoxy)methyl 2-Chlorophenylamino PET tumor imaging : High tumor uptake (2.18% ID/g at 5 min) with moderate washout from normal tissues. Radiochemical yield: 25% .
15a
(7-(3-oxo-3H-benzo[f]chromen-2-yl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
None Coumarin derivative Cytotoxic activity : High yield (90%), melting point 348–349°C. Structural bulkiness may limit bioavailability .
6c
(7-(4-Methoxyphenyl)-2-(anilinyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
None 4-Methoxyphenyl Kinase inhibition : Dual CDK2/TRKA inhibition with antiproliferative effects. Methoxy group enhances solubility .
1c
(5-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
Methyl Varied aryl groups Hypnotic activity : Most potent derivative in series, highlighting the role of C-5 methylation in CNS penetration .
11a
(Thiazolo[3,2-a]pyrimidine-6-carbonitrile derivative)
5-Methylfuran-2-yl 2,4,6-Trimethylbenzylidene Antimicrobial activity : IR/NMR data confirm stability; moderate yield (68%) .

Key Findings :

Substituent Effects on Bioactivity :

  • C-7 Aromatic Groups : The 2-thienylvinyl group in the target compound likely improves lipophilicity and target binding compared to phenyl (e.g., 6c ) or coumarin (15a ) substituents. Thiophene’s electron-rich nature may enhance π-π interactions in hydrophobic pockets .
  • C-5 Modifications : Fluoroethoxy groups (e.g., [18F]5 ) improve solubility and pharmacokinetics, critical for imaging agents, while methyl groups (1c ) aid blood-brain barrier penetration .

Imaging vs. Therapeutic Applications :

  • [18F]5 ’s high tumor uptake and stability make it superior to traditional PET tracers like 18F-FDG in specificity .
  • In contrast, 6c and 1c prioritize target engagement over biodistribution, reflecting divergent design goals .

Synthetic Accessibility :

  • Derivatives with simple C-7 substituents (e.g., 6c ) are synthesized in high yields (>90%), whereas radiofluorinated analogs ([18F]5 ) require complex labeling protocols (25% yield) .

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